molecular formula C18H14FN3O2 B2691201 1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 923163-97-7

1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2691201
CAS RN: 923163-97-7
M. Wt: 323.327
InChI Key: YSDPJOFSMRKYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. In

Scientific Research Applications

Discovery and Inhibition Studies

The compound 1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide has been explored for its potential in various scientific research applications. A closely related compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), has been identified as a potent and selective Met kinase inhibitor. This discovery showcases the relevance of the chemical structure in targeting kinase pathways, demonstrating potential therapeutic applications in oncology. The compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration and has advanced into phase I clinical trials due to its promising efficacy and safety profiles (Schroeder et al., 2009).

Molecular Structure Analysis

Investigations into the molecular structure and properties of related compounds, such as the hydrated form of N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-{1-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-ylcarbonyl)amino]ethyl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide, have been conducted. These studies provide insights into the tautomeric structures and molecular conformations, contributing to a deeper understanding of the compound's interactions and stability. The detailed crystal packing features and hydrogen bonding interactions elucidate the compound's potential for further development as an HIV integrase inhibitor (Yamuna et al., 2013).

Synthetic Methodologies and Characterization

Research has also focused on the synthesis and characterization of aromatic polyamides, leveraging compounds with similar structural motifs. These efforts highlight the versatility of the chemical framework in generating materials with desirable physical and chemical properties, such as solubility in organic solvents and high thermal stability. Such materials are promising for various applications, including coatings, films, and high-performance polymers (Yang et al., 1999).

Exploration of Biological Activities

The compound's framework has been modified to explore its analgesic properties, indicating the potential for creating new therapeutic agents. This research underscores the compound's capacity for chemical modification to enhance biological activity, offering avenues for the development of novel analgesics (Ukrainets et al., 2015).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c19-16-6-2-1-4-13(16)12-22-11-3-5-15(18(22)24)17(23)21-14-7-9-20-10-8-14/h1-11H,12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDPJOFSMRKYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

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